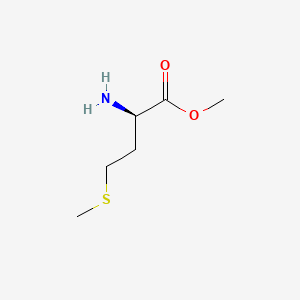

D-Methionine methyl ester

Description

Significance of D-Amino Acid Derivatives in Biochemical Inquiry

Historically considered "unnatural" because they are not encoded by RNA for protein synthesis, D-amino acids and their derivatives are now recognized as important molecules in nature. thieme-connect.com They are found in the peptidoglycan cell walls of bacteria, where components like D-alanine and D-glutamate contribute to structural integrity and resistance against enzymatic degradation by peptidases. tandfonline.comacs.org This presence has made them a focal point in the development of antimicrobial strategies. acs.org

In biochemical research, D-amino acid derivatives serve several critical functions:

Probing Enzyme Activity: They are used to study the stereospecificity of enzymes involved in amino acid metabolism. acs.org

Investigating Biological Processes: Fluorescently-tagged D-amino acid derivatives have been developed as powerful molecular probes to visualize bacterial cell wall biosynthesis in real-time, offering insights into cell growth and division. acs.org

Metabolic Studies: The distinct metabolic pathways for D-amino acids compared to their L-counterparts allow researchers to trace and understand amino acid utilization and detoxification. tandfonline.comacs.org In some fungi, the breakdown of D-amino acids can serve as a source of carbon, nitrogen, and energy. acs.org

Pharmaceutical and Chemical Synthesis: Amino acids and their esters are fundamental intermediates in organic synthesis, often used as chiral building blocks for creating complex bioactive molecules and pharmaceuticals. chemimpex.commdpi.com

The study of these derivatives is crucial, as their biological functions differ remarkably from their L-enantiomers, and their presence or accumulation can have significant physiological implications. thieme-connect.commdpi.com

Stereochemical Considerations in Methionine Metabolism and Analogue Design

Stereochemistry—the three-dimensional arrangement of atoms—is a critical factor in the metabolism of methionine and the design of its analogues. Enzymes are highly specific and typically differentiate between the L- and D-isomers of a molecule. researchgate.net

Methionine metabolism is central to several key cellular functions, including protein synthesis, methylation reactions via its derivative S-adenosylmethionine (SAM), and the transsulfuration pathway that produces other sulfur-containing compounds like cysteine. nih.govresearchgate.net The stereochemistry of methionine profoundly impacts these pathways. For instance, research on brain tumors using positron emission tomography (PET) demonstrated that the accumulation rate of L-(methyl-11C)-methionine was, on average, 2.4 times higher than that of D-(methyl-11C)-methionine in both tumor and normal brain tissue. nih.gov This highlights a stereospecific process, likely an active transport system, that preferentially recognizes and transports the L-isomer. nih.gov

Furthermore, the oxidation of methionine by reactive oxygen species produces methionine sulfoxide (B87167), which exists as two diastereomers: methionine-S-sulfoxide and methionine-R-sulfoxide. nih.govnih.gov The cellular repair systems that reduce these oxidized forms back to methionine are also stereospecific. The enzyme MsrA reduces the S-form, while the MsrB enzyme reduces the R-form, demonstrating the cell's intricate ability to distinguish between stereoisomers at the molecular level. nih.govresearchgate.netnih.gov This stereochemical specificity is a key consideration in designing methionine analogues for research or therapeutic purposes, as the D-isomer will interact differently with enzymes and transport systems than the naturally predominant L-isomer.

Scope of D-Methionine Methyl Ester in Contemporary Chemical Biology

This compound serves as a specialized tool in modern chemical biology, primarily due to its status as a D-amino acid derivative. Its esterified carboxyl group modifies its polarity and reactivity compared to D-methionine.

Key research applications include:

Studying Stereospecific Transport: As demonstrated in PET studies of brain tumors, radiolabeled D-methionine (and by extension, its ester) acts as a crucial control to study the stereospecificity of amino acid transport systems across the blood-brain barrier and into cancer cells. nih.gov The lower uptake of the D-isomer compared to the L-isomer confirms that the transport mechanism is an active, enzyme-mediated process rather than simple diffusion. nih.gov

Investigating Bacterial Metabolism: In studies of bacterial metabolism, this compound has been used as a methionine analogue to probe the substrate flexibility of S-adenosylmethionine (AdoMet) synthetase (MetK). Research has shown that some methionine analogues can be converted into AdoMet analogues that can support bacterial growth in strains lacking the ability to produce their own AdoMet, providing a robust method to test the functionality of these modified molecules in all essential AdoMet-dependent reactions. nih.gov

Precursor in Chemical Synthesis: Like other amino acid esters, this compound is a useful starting material or intermediate in organic synthesis for building more complex chiral molecules. chemimpex.commdpi.com

The compound is primarily a research chemical, and its utility lies in its ability to help scientists dissect biological processes that are sensitive to the stereochemistry of amino acids.

Research Data Tables

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

|---|---|---|

| Chemical Name | This compound hydrochloride | fishersci.co.uk |

| Synonyms | Methyl D-methioninate HCl | N/A |

| Molecular Formula | C6H14ClNO2S | N/A |

| Molecular Weight | 199.70 g/mol | N/A |

| Percent Purity | ~98% | fishersci.co.uk |

Table 2: Comparative Accumulation of Methionine Isomers in Brain Tumors This table summarizes findings from a positron emission tomography (PET) study comparing the uptake of L- and D-methionine in glioma patients.

| Parameter | Finding | Implication |

|---|---|---|

| Tracer Accumulation Ratio (Tumor) | L-methionine uptake was 2.4 times higher than D-methionine uptake. nih.gov | Demonstrates a stereospecific transport mechanism for methionine in tumor tissue. |

| Tracer Accumulation Ratio (Normal Brain) | L-methionine uptake was 2.3 times higher than D-methionine uptake. nih.gov | The stereospecific process in tumors is similar to that in normal brain tissue. |

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-amino-4-methylsulfanylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-9-6(8)5(7)3-4-10-2/h5H,3-4,7H2,1-2H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHPNZDZCOEZEN-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CCSC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Methodologies for D Methionine Methyl Ester

Chemoenzymatic Synthesis of D-Methionine Methyl Ester

Chemoenzymatic methods, which combine chemical synthesis with the high selectivity of biological catalysts, offer powerful strategies for producing enantiomerically pure compounds like this compound. These approaches often leverage the stereospecificity of enzymes to either directly synthesize the desired enantiomer or to resolve a racemic mixture.

Enzymes, particularly lipases, are widely utilized for esterification reactions due to their ability to function in non-aqueous media and their frequent high selectivity. researchgate.netbeilstein-journals.org The synthesis of amino acid esters can be achieved through the direct esterification of the amino acid or via transesterification. While the direct stereoselective synthesis of this compound is a targeted goal, many practical approaches involve the esterification of racemic DL-methionine followed by chiral resolution.

Enzymes can exhibit strict stereospecificity. For instance, a D-aminopeptidase from Ochrobactrum anthropi has been used for the D-stereospecific synthesis of D-alanine N-alkylamides from D-alanine methyl ester. pu-toyama.ac.jp This enzyme specifically recognizes the D-amino group of the acyl donor. pu-toyama.ac.jp While this demonstrates the principle of D-specific enzymatic synthesis with an amino acid ester, similar direct, highly selective enzymatic esterifications to produce this compound from D-methionine are an area of ongoing research. The challenge often lies in finding or engineering an enzyme with high activity and specificity for methionine, which contains a sulfur atom in its side chain.

Given that many chemical syntheses of methionine methyl ester result in a racemic mixture (a 1:1 mixture of D- and L-enantiomers), chiral resolution is a crucial step for obtaining the pure D-form. Both enzymatic and chromatographic methods are effective.

Enzymatic Resolution: This technique relies on an enzyme that selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. A study on the resolution of N-acetyl-DL-methionine methyl ester employed a lipase (B570770) from Brucella thiophenivorans. nih.gov This enzyme demonstrated high enantioselectivity by hydrolyzing the L-enantiomer (N-acetyl-L-methionine methyl ester), leaving the N-acetyl-D-methionine methyl ester behind. nih.gov Although this example involves an N-acetylated derivative, it illustrates a common and powerful strategy for resolution. After the enzymatic reaction, the unreacted D-enantiomer can be separated and deprotected to yield pure this compound.

Chromatographic Resolution: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for separating enantiomers. researchgate.net Racemic mixtures of amino acid methyl esters, often after derivatization, can be effectively resolved. For example, N-fluorenylmethoxycarbonyl (N-FMOC) derivatives of racemic methionine methyl ester have been successfully separated using amylose-derived CSPs. researchgate.net Another approach uses chiral crown ethers, such as (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid (18-C-6-TA), either immobilized on a solid support for HPLC or as a chiral solvating agent in NMR spectroscopy to discriminate between enantiomers. koreascience.krpsu.edu

Table 1: Chromatographic Resolution of Methionine Methyl Ester Derivatives This table summarizes data on the separation of methionine methyl ester enantiomers using chiral chromatography.

| Analytical Method | Chiral Selector/Stationary Phase | Analyte | Elution Order | Separation Factor (α) | Reference |

|---|---|---|---|---|---|

| HPLC | Amylose-derived CSP | N-FMOC-methionine methyl ester | D-enantiomer elutes first | 1.05 | researchgate.net |

| HPLC | (R,S,S)-CSP 2 (Chiral Crown Ether) | Methionine methyl ester | Not specified | >1.0 | psu.edu |

| HPLC | CSP 1 (derived from (+)-18-C-6-TA) | Methionine methyl ester | L-enantiomer elutes first | 1.94 | koreascience.kr |

Isotopic Labeling Strategies for D-Methionine and its Methyl Ester

Isotopic labeling introduces a heavy or radioactive isotope into a molecule, which can then be used as a tracer in metabolic studies or as a probe in spectroscopic analysis without significantly altering the chemical properties of the compound.

L- and D-[methyl-¹¹C]methionine are important radiotracers for positron emission tomography (PET), a non-invasive imaging technique used to observe metabolic processes. The synthesis of D-[methyl-¹¹C]methionine has been established and performed routinely. nih.gov The process involves the reaction of a precursor with [¹¹C]methyl iodide, which is itself produced from [¹¹C]carbon dioxide. nih.gov The short half-life of Carbon-11 necessitates a rapid and efficient synthesis.

Table 2: Synthesis of D-[methyl-¹¹C]methionine This table details the key parameters for the radiolabeling of D-methionine.

| Precursor | Labeling Agent | Product | Radiochemical Yield | Total Synthesis Time (from [¹¹C]CO₂) | Optical Purity | Reference |

|---|---|---|---|---|---|---|

| D-homocysteine thiolactone | [¹¹C]Methyl iodide | D-[methyl-¹¹C]methionine | 40% - 90% | 20-30 minutes (including purification) | > 99% | nih.gov |

Deuterium (B1214612) (²H), a stable isotope of hydrogen, is commonly used as a label for NMR studies. Replacing protons with deuterons in a molecule simplifies complex NMR spectra and can be used to trace metabolic fates. For instance, D-[²H₃]methionine, where the three hydrogen atoms of the methyl group are replaced by deuterium, has been used to study the chiral inversion of D-methionine to L-methionine in rats. ebi.ac.uk The synthesis of such labeled compounds typically involves using a deuterated reagent during the synthesis of the amino acid or during its esterification. The presence and location of the deuterium label can be precisely determined by mass spectrometry and NMR spectroscopy. ebi.ac.uk

Functional Derivatization for Advanced Applications

The functional groups of this compound—the amine, the carboxylic ester, and the thioether side chain—can be selectively modified to create derivatives for various applications. The methyl ester itself is often an intermediate, protecting the carboxylic acid during reactions at the amine group or serving as a building block in more complex syntheses.

One key application is in peptide synthesis. The ester group can serve as a mild activating group for C-terminal peptide elongation. rsc.org Furthermore, this compound can act as an acyl donor in enzyme-catalyzed reactions. For example, D-aminopeptidase can use D-amino acid methyl esters to synthesize D-amino acid N-alkylamides. pu-toyama.ac.jp

For analytical purposes, derivatization is often required. The conversion of this compound to its N-trifluoroacetyl derivative is a common strategy to increase its volatility and thermal stability for analysis by gas chromatography. nih.gov This allows for the precise quantification and determination of enantiomeric excess in complex mixtures. nih.gov The ester can also be a precursor in multi-step organic syntheses, such as the preparation of N-Boc-D-methionine, a protected amino acid used in solid-phase peptide synthesis. beilstein-journals.org

N-Acylation for Diastereomer Formation and Analytical Resolution

N-acylation is a fundamental derivatization technique for amino acid esters, including this compound. This process involves the introduction of an acyl group to the nitrogen atom of the amino group. A significant application of N-acylation in the context of racemic mixtures of methionine methyl ester is the formation of diastereomers, which can then be resolved to isolate the desired stereoisomer.

A notable example of this is the enzymatic resolution of N-acetyl-DL-methionine methyl ester. Research has demonstrated the efficacy of lipase from Brucella thiophenivorans in catalyzing the enantioselective hydrolysis of N-acetyl-DL-methionine methyl ester (N-Ac-DL-MetOMe). nih.gov This enzymatic process selectively hydrolyzes the L-enantiomer, leaving the N-acetyl-D-methionine methyl ester largely unreacted. This method proves to be highly efficient for the production of the key chiral intermediate, N-acetyl-L-methionine methyl ester (N-Ac-L-MetOMe), and by extension, allows for the isolation of the D-enantiomer. nih.gov

The enzymatic reaction, when conducted with a racemic substrate concentration of 100 g/L for 2 hours, achieved a conversion rate of 51.3%. nih.gov The resulting N-Ac-L-MetOMe exhibited an enantiomeric excess value exceeding 99%, with an enantiomeric ratio greater than 200. nih.gov This high degree of enantioselectivity underscores the potential of enzymatic N-acylation and subsequent resolution as a viable method for obtaining optically pure D-methionine derivatives.

Table 1: Enzymatic Resolution of N-acetyl-DL-methionine methyl ester

| Parameter | Value | Reference |

|---|---|---|

| Enzyme | Lipase from Brucella thiophenivorans | nih.gov |

| Substrate | N-acetyl-DL-methionine methyl ester | nih.gov |

| Substrate Concentration | 100 g/L | nih.gov |

| Reaction Time | 2 hours | nih.gov |

| Conversion Rate | 51.3% | nih.gov |

| Enantiomeric Excess (N-Ac-L-MetOMe) | >99% | nih.gov |

Synthesis of N-Benzyl Derivatives as Chiral Auxiliaries and Bioactive Precursors

The introduction of a benzyl (B1604629) group to the nitrogen atom of this compound yields N-benzyl-D-methionine methyl ester, a derivative with significant utility in synthetic and medicinal chemistry. This compound serves as a valuable precursor in the synthesis of a variety of bioactive molecules. chemimpex.com The presence of the benzyl group enhances the lipophilicity of the molecule, a desirable characteristic for potential drug candidates and their delivery systems. chemimpex.com

N-benzyl derivatives of amino acids are also recognized for their role as chiral auxiliaries in asymmetric synthesis. chemimpex.comresearchgate.net Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction towards the formation of a single stereoisomer of the product. After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. The N-benzyl group in N-benzyl-D-methionine methyl ester can influence the stereochemical outcome of subsequent reactions at or near the chiral center.

Furthermore, N-benzyl-D-methionine methyl ester hydrochloride is utilized in the synthesis of peptides and other complex organic molecules. chemimpex.com Its role in enhancing the solubility and bioavailability of certain drugs makes it a compound of interest in the pharmaceutical industry. chemimpex.comchemimpex.com

Preparation of Schiff Bases from Methionine Methyl Esters

Schiff bases, or imines, are a class of compounds characterized by a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. The amino group of methionine methyl ester can react with various aldehydes to form corresponding Schiff bases.

The synthesis of Schiff bases from methionine methyl ester has been reported through condensation with various salicylaldehyde (B1680747) derivatives. dergipark.org.trbozok.edu.trresearchgate.net For instance, reacting methionine methyl ester with substituted salicylaldehydes in a suitable solvent like chloroform (B151607) under reflux conditions can yield the desired Schiff base products. bozok.edu.tr These reactions often result in moderate to high yields of yellow, oily compounds that may not require further purification. bozok.edu.tr

The formation of the imine bond is a key indicator of a successful Schiff base synthesis and can be confirmed using various spectroscopic techniques, including FT-IR, UV-Vis, and NMR. dergipark.org.trbozok.edu.trresearchgate.net In the 1H-NMR spectra, the appearance of a characteristic singlet for the azomethine proton (CH=N) is a definitive sign of Schiff base formation. bozok.edu.tr

Table 2: Examples of Schiff Bases Derived from Methionine Methyl Ester

| Aldehyde Reactant | Resulting Schiff Base Structure | Reference |

|---|---|---|

| 2,4-dihydroxybenzaldehyde | dergipark.org.trbozok.edu.trresearchgate.net | |

| 2-hydroxy-3-methoxybenzaldehyde | dergipark.org.trbozok.edu.trresearchgate.net |

These Schiff bases and their metal complexes are of interest due to their potential biological activities.

Enzymatic Oxidation to Sulfoxide (B87167) Derivatives

The sulfur atom in the side chain of this compound is susceptible to oxidation, leading to the formation of methionine sulfoxide. This oxidation can be achieved with high stereoselectivity using enzymatic methods. The oxidation of methionine introduces a new chiral center at the sulfur atom, resulting in two diastereomeric sulfoxides, (R)-methionine sulfoxide and (S)-methionine sulfoxide. nih.govnih.gov

Chloroperoxidase from Caldariomyces fumago is an enzyme that has been shown to effectively catalyze the oxidation of N-protected D-methionine derivatives in the presence of hydrogen peroxide. cdnsciencepub.comcdnsciencepub.com Specifically, the treatment of N-methoxycarbonyl this compound with chloroperoxidase and hydrogen peroxide results in the oxidation at the sulfur atom to produce the corresponding sulfoxide. cdnsciencepub.comcdnsciencepub.com This enzymatic reaction exhibits a notable degree of diastereoselectivity, favoring the formation of one diastereomer over the other. cdnsciencepub.comcdnsciencepub.com

The stereospecificity of enzymatic oxidation is a significant advantage over chemical oxidation methods, which often yield a racemic mixture of sulfoxide diastereomers. The ability to produce diastereomerically enriched sulfoxides is crucial for studying the specific biological roles of each stereoisomer, as they can have different biological activities and metabolic fates. nih.govpnas.org The reversible oxidation of methionine residues in proteins is an important biological process involved in regulating protein function and in antioxidant defense mechanisms. nih.govnih.gov

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-acetyl-DL-methionine methyl ester |

| N-acetyl-L-methionine methyl ester |

| N-acetyl-D-methionine methyl ester |

| N-benzyl-D-methionine methyl ester |

| N-benzyl-D-methionine methyl ester hydrochloride |

| 2,4-dihydroxybenzaldehyde |

| 2-hydroxy-3-methoxybenzaldehyde |

| 5-bromo-2-hydroxybenzaldehyde |

| (R)-methionine sulfoxide |

| (S)-methionine sulfoxide |

| N-methoxycarbonyl this compound |

Enzymatic Biotransformation and Metabolic Pathways of D Methionine and Its Esters

D-Amino Acid Oxidase (DAAO) Mediated Conversion Pathways

D-Amino Acid Oxidase (DAAO) is a key flavoenzyme that plays a central role in the metabolism of D-amino acids. nih.gov It catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. nih.govtandfonline.com This enzyme exhibits broad substrate specificity, acting on various neutral and basic D-amino acids, including D-methionine. nih.govuniprot.org

The initial step in the DAAO-mediated pathway is the deamination of the D-amino acid. In the case of D-methionine, DAAO catalyzes its conversion to 2-oxo-4-methylthiobutyric acid, also known as α-keto-γ-methylthiobutyric acid (KMTB). researchgate.netnih.gov This reaction involves the oxidation of the D-amino acid and the reduction of the FAD cofactor in the enzyme. The resulting imino acid is then spontaneously hydrolyzed to the α-keto acid and ammonia. nih.gov

The efficiency of this deamination can be influenced by the source of the DAAO. For instance, DAAO from the fungus Fusarium oxysporum and the bacterium Arthrobacter protophormiae have been shown to effectively catalyze the deamination of D-methionine. researchgate.netnih.gov In some systems, catalase is added to the reaction to decompose the hydrogen peroxide byproduct, which can otherwise lead to the decarboxylation of the α-keto acid. researchgate.netnih.gov

Reaction: D-Methionine + O₂ + H₂O → 4-Methylsulfanyl-2-oxobutanoate + H₂O₂ + NH₄⁺ uniprot.org

Following the deamination of D-methionine to its α-keto analogue, a second enzymatic step can lead to the formation of L-methionine. This stereospecific reamination is typically catalyzed by a dehydrogenase or a transaminase.

A common strategy involves the use of an L-amino acid dehydrogenase, such as L-phenylalanine dehydrogenase (L-PheDH) or leucine (B10760876) dehydrogenase (LeuDH). researchgate.netthuenen.de These enzymes catalyze the reductive amination of the α-keto acid to the corresponding L-amino acid. For example, L-PheDH from Rhodococcus sp. has been successfully used to convert 2-oxo-4-methylthiobutyric acid into L-methionine. researchgate.netnih.gov This process often requires a cofactor regeneration system to supply the necessary reducing equivalents, typically NADH. researchgate.net

For DAAO from Arthrobacter protophormiae, the enzyme shows high specificity towards D-methionine. researchgate.net The reaction rate can be enhanced by increasing the oxygen supply, though this may negatively impact the operational stability of the enzyme. researchgate.net Mathematical models have been developed to describe the kinetics of D-methionine oxidation and to predict the performance of batch reactors. researchgate.netsrce.hr

Cofactor regeneration is essential for the economic viability of processes using dehydrogenases. Formate dehydrogenase (FDH) from Candida boidinii is frequently used to regenerate NADH from NAD⁺ by oxidizing formate. researchgate.netnih.gov This creates a coupled enzymatic system where the cofactor is continuously recycled, allowing for the complete conversion of the α-keto acid to L-methionine. researchgate.net

Table 1: Kinetic Parameters of D-Amino Acid Oxidase (DAAO) from Arthrobacter protophormiae for D-Methionine

| Parameter | Value | Reference |

|---|---|---|

| Km | 0.24 mM | researchgate.net |

| Vmax | 20.01 U/mL | researchgate.net |

Kinetic parameters were determined through initial rate measurements and nonlinear regression.

Transamination Mechanisms Involving D-Methionine

Transamination is another significant pathway for the metabolism of D-methionine. This process involves the transfer of an amino group from a D-amino acid to a keto acid, catalyzed by a D-amino acid transaminase (also known as D-amino acid aminotransferase).

In plants, D-amino acids can influence various physiological processes, including ethylene (B1197577) production. frontiersin.org The enzyme AtDAT1 in Arabidopsis thaliana has been identified as a major D-amino acid transaminase. frontiersin.orgnih.govnih.gov This enzyme shows the highest activity with D-methionine as the amino group donor. nih.govbiorxiv.org

The transamination of D-methionine by AtDAT1 is a key step in its metabolism in Arabidopsis. nih.gov The loss of AtDAT1 function leads to increased sensitivity to D-methionine and altered levels of ethylene production. frontiersin.org This is because D-methionine metabolism is linked to the metabolism of 1-aminocyclopropane-1-carboxylic acid (ACC), the direct precursor of ethylene. frontiersin.orgresearchgate.net When AtDAT1 activity is low, D-methionine competes with ACC for malonylation, leading to changes in ethylene synthesis. frontiersin.orgnih.gov The primary products of D-methionine transamination by AtDAT1 are D-alanine and D-glutamate. frontiersin.org

Table 2: Effects of AtDAT1 Loss-of-Function on D-Methionine Metabolism in Arabidopsis thaliana

| Observation | Consequence | Reference |

|---|---|---|

| Inability to metabolize D-Met | Enhanced growth inhibition on D-Met medium | nih.gov |

| Increased malonyl-methionine | Altered ethylene production | frontiersin.orgbiorxiv.org |

D-amino acid transaminases are also widespread in microorganisms, where they participate in the synthesis of various D-amino acids required for components like peptidoglycan in bacterial cell walls. asm.org Several bacterial D-amino acid transaminases have been characterized, showing diverse but distinct substrate specificities. asm.org

For example, the D-amino acid transaminase from Bacillus sphaericus can utilize D-methionine as a substrate. asm.org In some bacteria, the final step of the methionine salvage pathway, which regenerates methionine from its degradation products, is a transamination reaction that converts KMTB to methionine. nih.gov This step is often catalyzed by a broad-specificity aminotransferase. nih.gov In the yeast Trigonopsis variabilis, D-isomers of amino acids, including D-methionine, are known to be oxidatively deaminated, while L-isomers undergo transamination. microbiologyresearch.org

Ester Hydrolysis in Biological Systems

The initial step in the metabolic utilization of D-methionine methyl ester is the hydrolysis of the ester bond to yield D-methionine. This process is catalyzed by specific enzymes with varying substrate preferences.

Alpha-amino acid ester hydrolases (AEHs) are enzymes that catalyze the hydrolysis of the ester linkage in amino acid esters. researchgate.netresearchgate.net These enzymes exhibit a unique specificity for esters that possess an amino group at the alpha position relative to the carbonyl group. researchgate.net Research has shown that AEHs can act on a variety of amino acid esters.

A partially purified α-amino acid ester hydrolase from Acetobacter turbidans has been shown to catalyze the hydrolysis of L-methionine methyl ester. nih.gov The substrate specificity of this enzyme for hydrolysis was found to be parallel to its acyl-donor specificity in the synthesis of cephalosporins. nih.gov Another study demonstrated that alkaline protease from Bacillus licheniforms, known as alcalase, can selectively hydrolyze the methyl esters of various racemic amino acids, including methionine, to produce L-amino acids and the corresponding D-amino acid esters. psu.edu While this particular study focused on the production of L-amino acids, it highlights the enzymatic potential for stereoselective hydrolysis of methionine methyl esters. Furthermore, chloroperoxidase has been used in the hydrolysis of (±)SO-N-methoxycarbonyl-L-methionine methyl ester sulfoxide (B87167). cdnsciencepub.com

The enzymatic hydrolysis of methionine methyl esters is a critical determinant of their bioavailability and metabolic turnover. The conversion of the ester form to the free amino acid is necessary for its participation in most cellular processes. The rate and efficiency of this hydrolysis, governed by the presence and activity of esterases, directly impact the availability of methionine for metabolic pathways.

Studies on N-Benzyl-D-methionine methyl ester hydrochloride suggest that its ester form can enhance solubility and bioavailability, making it a valuable compound in pharmaceutical research for improving drug delivery. chemimpex.com This implies that the ester form can act as a pro-drug, with the active D-methionine being released upon enzymatic hydrolysis within the biological system. The turnover of these esters is thus a key factor in modulating the intracellular concentration of D-methionine.

Integration into Cellular Methionine Metabolism Cycles

Once hydrolyzed to D-methionine, the compound can be integrated into the broader cellular methionine metabolism. This involves its conversion to the L-isomer and its subsequent utilization in various metabolic cycles. In some organisms, D-methionine can be directly utilized by certain enzymes.

S-adenosylmethionine (SAM) synthetase, also known as methionine adenosyltransferase (MAT), is a key enzyme that catalyzes the formation of SAM from methionine and ATP. wikipedia.orgcreative-enzymes.comwikipedia.org SAM is a universal methyl donor and a precursor for the synthesis of polyamines and other essential molecules. wikipedia.orgwikipedia.orgmpg.de

Research has demonstrated that MATs from various organisms can utilize analogues of L-methionine as substrates. nih.govacs.org Notably, D-methionine has been shown to be a substrate for MetK from E. coli and other pathogenic bacteria. nih.gov Furthermore, the methyl and ethyl esters of L-methionine are utilized as alternative substrates by the N. meningitidis enzyme. nih.gov While the methyl ester of L-methionine is a poor substrate for the C. jejuni enzyme, it can still be utilized. nih.gov This indicates that the ester group does not completely abolish substrate recognition and catalysis by these enzymes. The ability of these enzymes to use D-methionine and its esters suggests a potential pathway for their entry into the SAM cycle, albeit with varying efficiencies compared to the natural substrate, L-methionine. nih.gov

Table 1: Kinetic Parameters of Methionine Analogue Substrates for S-Adenosylmethionine Synthetases

Data adapted from Zano et al. (2013). nih.gov

In plants, methionine metabolism includes the S-methylmethionine (SMM) cycle. researchgate.net This cycle involves the synthesis of SMM from methionine and S-adenosylmethionine (SAM), a reaction catalyzed by methionine S-methyltransferase (MMT). researchgate.net SMM can then donate a methyl group to homocysteine to regenerate methionine. researchgate.net This cycle is thought to play a role in regulating the levels of free methionine and SAM. researchgate.net While this cycle primarily involves L-methionine, the potential for D-methionine to enter this pathway, following its conversion to the L-isomer, exists.

One-carbon metabolism is a fundamental set of pathways that provide one-carbon units for the synthesis of essential biomolecules such as amino acids, purines, and thymidylate. mpg.denih.govresearchgate.netmdpi.com Methionine and SAM are central components of this metabolic network. nih.govresearchgate.net In prokaryotes, D-methionine can be converted to L-methionine, which then fully participates in one-carbon metabolism. researchgate.net For instance, a four-enzyme system has been described for the conversion of D-methionine to L-methionine, which involves the oxidation of D-methionine to its corresponding keto acid, followed by transamination to L-methionine. researchgate.net Once formed, L-methionine is a key player in the folate and methionine cycles, contributing to the pool of one-carbon units necessary for cellular growth and function. nih.govresearchgate.net The metabolism of D-methionine and its esters, therefore, ultimately feeds into this critical metabolic hub in prokaryotic systems.

Advanced Analytical Methodologies for D Methionine Methyl Ester Enantiomers

Chromatographic Enantioseparation Techniques

Chromatography stands as the most effective and widely used technique for the resolution of chiral compounds, including amino acid esters. yakhak.org The fundamental principle involves the differential interaction of enantiomers with a chiral selector, leading to their separation. nih.gov High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the premier methods for this purpose, each employing unique strategies to resolve enantiomeric pairs.

Chiral HPLC is a powerful tool for separating enantiomers like D- and L-methionine methyl ester. yakhak.org This technique can be approached in two main ways: the direct method, which uses a chiral stationary phase (CSP), or the indirect method, where the enantiomers are first derivatized with a chiral reagent to form diastereomers that can be separated on a standard achiral column. nih.govmdpi.com The direct method using CSPs is often preferred for its efficiency. nih.gov

The core of direct chiral HPLC is the chiral stationary phase (CSP), which creates the necessary stereospecific environment for separation. nih.gov A variety of CSPs have been successfully employed for the enantiomeric resolution of amino acids and their esters.

Polysaccharide-based CSPs : These are among the most versatile and widely used CSPs. Phases derived from amylose (B160209) and cellulose (B213188) phenylcarbamates have demonstrated excellent enantioselectivity for α-amino acid esters. yakhak.orgresearchgate.net For instance, amylose tris(3,5-dimethylphenylcarbamate), available in both coated (Chiralpak AD-H) and immobilized (Chiralpak IA) forms, has shown high performance in resolving amino acid ester enantiomers. yakhak.orgresearchgate.net The separation mechanism on these phases often involves hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector. yakhak.org

Cyclofructan-based CSPs : Cyclofructan stationary phases have also been applied to the enantiomeric separation of methionine. researchgate.netrsc.org A study demonstrated that an isopropylcarbamate cyclofructan 6 CSP could successfully separate D- and L-methionine. researchgate.netrsc.org The composition of the mobile phase is crucial for optimizing separation on these columns. A mobile phase consisting of methanol/acetonitrile/acetic acid/triethylamine (B128534) (75/25/0.3/0.2 v/v/v/v) was found to be effective. researchgate.netrsc.org

Pirkle-type CSPs : These phases operate based on π-π interactions, hydrogen bonding, and steric hindrance. For the separation of amino acid esters, the analytes are often derivatized with groups like 3,5-dinitrobenzoyl to enhance interaction with the CSP. jst.go.jp

Crown Ether CSPs : Chiral crown ethers have been used for the separation of α-amino acid esters, highlighting the importance of the structural relationship between the chiral center and the interacting functional groups for effective enantiomeric recognition. nih.gov

Mobile phase composition plays a critical role in achieving optimal resolution. Factors such as the type of organic modifier (e.g., acetonitrile, methanol, 2-propanol), its concentration, and the presence of additives like acetic acid and triethylamine can significantly influence retention times and enantioselectivity. yakhak.orgresearchgate.netrsc.org For polysaccharide-based CSPs, a mobile phase of 20% 2-propanol in hexane (B92381) has been used effectively for derivatized amino acid esters. researchgate.net For cyclofructan phases, a polar-organic mode with a multi-component solvent system is often required. researchgate.netrsc.org

Table 1: Chiral Stationary Phases for Amino Acid Ester Enantioseparation

| CSP Type | Chiral Selector Example | Typical Mobile Phase | Derivatization | Reference |

| Polysaccharide | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/2-Propanol | NBD (Nitrobenzoxadiazole) | yakhak.orgresearchgate.net |

| Polysaccharide | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/2-Propanol | NBD | yakhak.org |

| Cyclofructan | Isopropylcarbamate cyclofructan 6 | Methanol/Acetonitrile/Acetic Acid/Triethylamine | None required for methionine | researchgate.netrsc.org |

| Pirkle-type | (S)-1-(α-naphthyl)ethylamine | Not Specified | 3,5-Dinitrobenzoyl | jst.go.jp |

To improve detectability and selectivity, especially for fluorescence or UV detection, pre-column derivatization is a common strategy in HPLC analysis of amino acids. oup.com This involves reacting the amino acid ester with a labeling reagent before it is injected into the HPLC system.

o-Phthalaldehyde (OPA) : OPA reacts rapidly with primary amines, such as the one in methionine methyl ester, in the presence of a thiol to form highly fluorescent isoindole derivatives. researchgate.netjafs.com.pl This method is popular because the OPA reagent itself is not fluorescent, leading to low background noise and high sensitivity. jafs.com.pl The derivatization is typically carried out in a basic medium (pH 9-10) and is completed within minutes at room temperature. jafs.com.plresearchgate.net However, OPA does not react with secondary amines. jafs.com.pljasco-global.com

9-Fluorenylmethyl Chloroformate (N-FMOC-Cl) : FMOC-Cl is another widely used derivatizing agent that reacts with both primary and secondary amino acids to form stable, fluorescent derivatives. oup.comjasco-global.com This makes it a versatile choice. The reaction of N-fluorenylmethoxycarbonyl (FMOC) protected reagents with amino acids is fast and proceeds with very low racemization. oup.com For instance, N-fluorenylmethoxycarbonyl-L-alanyl N-carboxyanhydride (FMOC-L-Ala-NCA) can derivatize amino acids in under 5 minutes at room temperature. oup.com The resulting FMOC-derivatives can be effectively separated on reversed-phase columns, such as C18 or octylsilica phases, and detected with high sensitivity by fluorescence. oup.comphenomenex.com A combined OPA and FMOC derivatization method can be used to analyze both primary and secondary amino acids in a single run. jasco-global.comgoogle.com

GC-MS is a highly sensitive and specific technique for the analysis of volatile compounds. For amino acid enantiomers, which are not inherently volatile, derivatization is required to convert them into species suitable for GC analysis. chromatographyonline.comtdl.org Stereoselective analysis can be achieved either directly on a chiral GC column or indirectly by forming diastereomers that are then separated on a conventional achiral column. chromatographyonline.comnih.gov

The indirect approach to GC enantioseparation involves derivatizing the enantiomeric mixture with a single, optically pure chiral reagent. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, achiral GC column. nih.govnih.gov

A common strategy for methionine involves a two-step derivatization. First, the carboxyl group is esterified (e.g., to form the methyl ester). Second, the amino group is acylated with a chiral derivatizing agent to form a diastereomeric amide. nih.gov A well-established method uses (+)-α-methoxy-α-trifluoromethylphenylacetyl chloride as the chiral acylating agent. nih.gov This reagent reacts with D- and L-methionine methyl ester to form diastereomeric amides, which can then be separated and quantified by GC-MS. nih.gov The structure of the amide moiety significantly affects the chromatographic resolution. doi.org This approach has been successfully used for the stereoselective determination of D- and L-methionine enantiomers in biological samples. nih.gov

For accurate and reliable quantification in GC-MS, the use of stable isotope-labeled internal standards is the gold standard. nih.govnih.govnih.gov This technique, known as stable isotope dilution mass spectrometry (IDMS), involves adding a known amount of an isotopically labeled version of the analyte to the sample at the very beginning of the analytical procedure. nih.govchromatographyonline.com

For the analysis of D-methionine methyl ester, a deuterated analog such as DL-[²H₇]Methionine or L-[methyl-²H₃]methionine can be used as the internal standard. nih.govnih.govcaymanchem.com This standard co-elutes with the unlabeled analyte but is distinguished by its higher mass in the mass spectrometer. Because the internal standard is chemically identical to the analyte, it experiences the same losses during sample preparation, extraction, derivatization, and injection, thereby correcting for any variations in the procedure. nih.govchromatographyonline.com This ratio-based measurement allows for highly accurate and precise quantification of the target analyte. chromatographyonline.com The use of stable-isotope labeled L-amino acids as internal standards has been shown to enable reliable quantification of D-amino acids in various biological matrices. nih.gov

Table 2: GC-MS Methods for Methionine Enantiomer Analysis

| Approach | Derivatization Steps | GC Column Type | Internal Standard | Key Advantage | Reference |

| Indirect (Diastereomer formation) | 1. Esterification (e.g., with HCl in methanol) 2. Acylation with chiral reagent (e.g., (+)-α-methoxy-α-trifluoromethylphenylacetyl chloride) | Achiral | DL-[²H₇]Methionine | Allows use of standard GC columns | nih.gov |

| Direct | Acylation/Esterification (e.g., N-trifluoroacetyl/isopropyl ester) | Chiral (e.g., Chirasil-Val) | Stable isotope-labeled L-amino acids | Direct separation without chiral reagents | chromatographyonline.comnih.govnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Stereoselective Analysis

Spectroscopic Characterization in Metabolic Studies

Spectroscopic methods are indispensable for non-invasively tracking metabolites and elucidating metabolic pathways in real-time. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, offers a powerful platform for in vivo metabolic studies.

Deuterium (B1214612) (²H) NMR spectroscopy has been effectively utilized to study the hepatic metabolism of D-methionine in intact, living organisms. nih.gov By using deuterium-labeled D-methionine, specifically D-[methyl-²H₃]methionine, researchers can monitor its metabolic fate non-invasively within the liver. nih.govescholarship.org

In vivo ²H NMR studies in rats have revealed that the metabolism of D-[methyl-²H₃]methionine is surprisingly rapid. nih.gov A key finding is the swift conversion of the D-enantiomer to its L-form. This is evidenced by the rapid appearance of metabolites that are characteristic of L-methionine metabolism. nih.govescholarship.org The principal labeled metabolite observed is [methyl-²H₃]sarcosine. nih.govnih.gov The rate of sarcosine (B1681465) formation from the D-methionine precursor was found to be as fast as that observed in parallel studies using L-[methyl-²H₃]methionine. nih.gov

This rapid conversion is understood to occur via oxidative deamination of D-methionine by the enzyme D-amino acid oxidase (DAAO), followed by a reamination step that produces L-methionine. nih.gov The importance of DAAO in this pathway was confirmed in studies where rats were pretreated with sodium benzoate (B1203000), a known inhibitor of D-amino acid oxidase. In these benzoate-treated rats, the metabolic transformations of D-methionine were strongly inhibited. nih.gov Conversely, the metabolism of L-methionine was not significantly impeded by sodium benzoate, further supporting the proposed pathway for D-methionine utilization. nih.gov

Further metabolic products, such as N-trimethyl-labeled compounds (like carnitine and phosphorylcholine) and an increase in the labeled water (HDO) pool, were also detected over time, indicating the further catabolism of the methionine methyl group. nih.govnih.gov These findings underscore the liver's efficient capacity to convert D-methionine into its metabolically accessible L-form, with the glycine/sarcosine shuttle playing a dominant role in the subsequent catabolism of excess methionine. nih.gov

Table 1: Key Findings from In Vivo ²H NMR Studies of D-Methionine Hepatic Metabolism

| Observation | Significance | Reference |

|---|---|---|

| Rapid formation of [methyl-²H₃]sarcosine from D-[methyl-²H₃]methionine. | Indicates efficient conversion of D-methionine to L-methionine, which then enters the transmethylation pathway. | nih.gov |

| Metabolic rates of D-methionine are comparable to L-methionine in untreated rats. | The initial D-to-L conversion is not a rate-limiting step in the overall metabolism of excess methionine in the liver. | nih.govescholarship.org |

| Inhibition of D-methionine metabolism by sodium benzoate (a D-amino acid oxidase inhibitor). | Confirms that the primary metabolic route for D-methionine is initiated by D-amino acid oxidase. | nih.gov |

| Detection of N-trimethyl-labeled metabolites and increased HDO signal. | Demonstrates the downstream processing of the methionine methyl group through various metabolic pathways, including oxidation. | nih.gov |

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), is a cornerstone for the identification and quantification of amino acids and their metabolites, including this compound. nih.gov These methods offer high sensitivity and specificity, allowing for the analysis of complex biological matrices such as plasma and urine. nist.govnih.gov

For GC-MS analysis, amino acids are not sufficiently volatile and require chemical derivatization. nih.gov A common approach involves esterification, for instance, creating methyl esters, followed by acylation. nist.govnih.gov One described method involves derivatization with methyl chloroformate to produce methyl esters of methoxycarbonyl derivatives, which are stable and provide specific fragmentation patterns upon electron ionization, aiding in structural elucidation. nist.gov Another protocol uses a 2 M HCl/methanol solution for esterification, followed by amidation with pentafluoropropionic anhydride (B1165640), to create methyl ester-pentafluoropropionyl (Me-PFP) derivatives suitable for GC-MS analysis. nih.gov

Accurate quantification is typically achieved using stable isotope-labeled internal standards. For example, D-METHIONINE-D3 (S-METHYL-D3) can serve as an internal standard for the precise measurement of D- and L-methionine enantiomers by GC-MS. lookchem.com The analysis is often performed in selected-ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, which enhances sensitivity and selectivity by focusing the mass spectrometer on specific mass-to-charge ratio (m/z) values characteristic of the target analyte and its fragments. nih.govmdpi.com

LC-MS techniques are also pivotal, especially for targeted chiral metabolomics. mdpi.com These methods can separate and quantify D- and L-amino acids, often after derivatization with a chiral reagent to create diastereomers that can be resolved on a standard (non-chiral) LC column. mdpi.com LC coupled with tandem mass spectrometry (LC-MS/MS) provides a robust platform for the accurate quantification of trace levels of D-amino acids in biological fluids. mdpi.com

Table 2: Mass Spectrometry Approaches for Amino Acid Analysis

| Technique | Derivatization Method | Key Features | Reference |

|---|---|---|---|

| GC-MS | Methyl chloroformate/methanol (forms MOC/ME derivatives) | Produces stable derivatives with specific fragmentation patterns suitable for identification. | nist.gov |

| GC-MS | HCl/methanol and pentafluoropropionic anhydride (forms Me-PFP derivatives) | Allows for simultaneous measurement of multiple amino acids and their metabolites in urine. Uses negative-ion chemical ionization. | nih.gov |

| GC-MS | Use of stable isotope-labeled internal standards (e.g., D-methionine-d3) | Enhances accuracy and precision for quantitative analysis of enantiomers. | lookchem.com |

| LC-MS/MS | Chiral derivatization reagents | Enables enantioselective quantification for targeted chiral metabolomics of D-amino acids. | mdpi.com |

Biosensor-Based Approaches for D-Amino Acid Detection

While chromatographic and spectroscopic methods are highly accurate, they can be time-consuming and require expensive instrumentation. nih.govnih.gov Biosensors represent a promising alternative, offering rapid, cost-effective, and user-friendly detection of D-amino acids. nih.govmdpi.com These devices convert a biological recognition event into a measurable signal. mdpi.com

Most biosensors developed for D-amino acids are enzymatic and utilize the high stereoselectivity of the enzyme D-amino acid oxidase (DAAO). nih.gov DAAO catalyzes the oxidative deamination of various D-amino acids, including D-methionine, producing the corresponding α-keto acid, ammonia, and hydrogen peroxide (H₂O₂). researchgate.net Amperometric biosensors are the most common type, where an electrode measures the current generated from the oxidation or reduction of a molecule involved in the enzymatic reaction. researchgate.net

These biosensors can be categorized into different "generations":

First-generation sensors measure the consumption of oxygen or the production of H₂O₂ directly at the electrode surface. researchgate.net

Second-generation sensors use non-physiological electron acceptors, known as mediators, to shuttle electrons between the enzyme and the electrode, which can lower the required operating potential and reduce interference. nih.govresearchgate.net

Third-generation sensors aim for direct electron transfer between the enzyme's active site and the electrode surface without the need for mediators. researchgate.net

Researchers have developed various D-amino acid biosensors with different performance characteristics. For instance, a flow electrochemical biosensor using DAAO from Rhodotorula gracilis showed a linear response for D-alanine between 0.2–3 mM with a detection limit (LOD) of 0.15 mM. nih.gov Other designs, incorporating nanomaterials like multiwall carbon nanotubes (MWCNTs) to enhance signal transduction, have achieved lower detection limits, in the micromolar (µM) range. nih.govresearchgate.netflemingcollege.ca These biosensors have been successfully used to measure D-amino acid levels in samples like fruit juices and milk. nih.govresearchgate.net While many biosensors provide a measure of the total D-amino acid content, a significant challenge remains in developing sensors that can selectively distinguish between different D-amino acids in a mixture. nih.govmdpi.com

Table 3: Examples of Amperometric Biosensors for D-Amino Acid Detection

| Enzyme Source | Detection Principle | Analyte(s) | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Rhodotorula gracilis DAAO (RgDAAO) | Amperometric (H₂O₂ detection) | D-Alanine | 0.15 mM | nih.gov |

| pkDAAO (porcine kidney DAAO) on MWCNT/CuNP-modified electrode | Amperometric (H₂O₂ detection) | Total D-Amino Acids | Not specified | nih.govresearchgate.net |

| Not specified | Amperometric (mediator-based) | D-Alanine | 1 µM | nih.gov |

| D-amino acid oxidase | Amperometric (H₂O₂ oxidation on rhodinised carbon) | General D-amino acids (e.g., D-leucine, D-phenylalanine) | ~0.20-0.47 mM | rsc.org |

Biochemical and Cellular Roles of D Methionine Methyl Ester Analogues

Impact on Microbial Peptidoglycan Synthesis and Cell Wall Integrity

The bacterial cell wall, a critical structure for survival, is primarily composed of peptidoglycan (PG). The synthesis and modification of this polymer are complex processes involving numerous enzymes and substrates, including D-amino acids.

Incorporation of D-Amino Acids into Muropeptides

Research has demonstrated that non-canonical D-amino acids (NCDAAs), including D-Methionine (D-Met), can be incorporated into the peptidoglycan of various bacteria. researchgate.netnih.gov This incorporation is not merely a random event but a structured process that can occur through different pathways. In some bacteria, such as Vibrio cholerae, D-Met can be incorporated into the fourth position of the muropeptide peptide side chain, replacing the usual D-Alanine. embopress.org This process is mediated by enzymes known as L,D-transpeptidases. embopress.org

Furthermore, studies have shown that D-Met can also be integrated into peptidoglycan precursors within the cytoplasm. embopress.org Enzymes like D-Alanine-D-Alanine ligase (Ddl) and MurF ligase, which are involved in the synthesis of the pentapeptide precursor, can utilize D-Met, leading to the formation of modified muropeptides. researchgate.netembopress.org The growth of Escherichia coli in the presence of D-Methionine results in the accumulation of new muropeptides containing this D-amino acid. nih.govnih.gov

The following table summarizes the findings on the incorporation of D-Methionine into the peptidoglycan of different bacterial species.

| Bacterial Species | Incorporation of D-Methionine | Pathway(s) | Reference |

| Vibrio cholerae | Yes, at position 4 of tetrapeptides and in pentapeptide precursors. | L,D-transpeptidases (extracellular), Cytoplasmic biosynthesis (Ddl and MurF). | embopress.org |

| Escherichia coli | Yes, leading to new muropeptide structures. | L,D-transpeptidase activity suggested. | nih.govnih.gov |

| Caulobacter crescentus | Yes | Not specified | researchgate.net |

| Bacillus subtilis | Yes | Not specified | researchgate.net |

Influence on Penicillin-Binding Proteins and Transpeptidases

Penicillin-binding proteins (PBPs) are a group of enzymes, including transpeptidases, that are essential for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide side chains. oup.comoup.com The incorporation of unnatural D-amino acids is mediated by the promiscuous activity of these enzymes. researchgate.net

L,D-transpeptidases have been identified as key enzymes responsible for incorporating D-Met into the peptidoglycan of V. cholerae. embopress.org These enzymes catalyze an exchange reaction, replacing the D-Alanine at the fourth position of a tetrapeptide side chain with D-Met. embopress.org Studies on E. coli also suggest the involvement of a penicillin-insensitive L,D-transpeptidase in the incorporation of D-amino acids. nih.govnih.gov In addition to L,D-transpeptidases, D,D-transpeptidases have also been shown to be capable of incorporating various D-amino acid probes into peptidoglycan. acs.org The presence of D-amino acids like D-Met can lead to a significant inhibition of peptidoglycan synthesis and cross-linking, which may be due to an inhibitory effect on high-molecular-weight PBPs. nih.govnih.gov

Substrate Analogues in Enzymatic Reaction Mechanism Studies

The unique chemical properties of D-amino acid esters, like D-Methionine methyl ester, make them valuable tools for investigating the intricacies of enzyme function, including their specificity and reaction mechanisms.

Probing Enzyme Stereospecificity and Active Site Interactions

Enzyme stereospecificity, the ability to distinguish between stereoisomers, is a fundamental aspect of their function. cdnsciencepub.com D-amino acid analogues are instrumental in probing these specificities. For instance, studies on a methionine auxotroph of Escherichia coli K-12 utilized diastereomers of trimethionine (B1683646) and their methyl esters to investigate peptide utilization. nih.gov The results showed that only specific stereoisomers, including those with a D-methionine at the N-terminus, could serve as growth substrates, providing evidence for the transport of oligopeptides containing a D-residue. nih.gov

In the context of lysosomal enzymes, this compound is reportedly not hydrolyzed, unlike its L-isomer. biologists.com This resistance to enzymatic action makes it a useful control in studies investigating lysosomal function and membrane permeability, as it does not induce the same structural changes as its L-counterpart. biologists.com This highlights how the stereochemistry of the amino acid ester directly influences its interaction with the active site of hydrolytic enzymes.

Investigation of Alternative Substrates for Methionine Adenosyltransferases

Methionine adenosyltransferase (MAT), also known as S-adenosylmethionine (SAM) synthetase, is a crucial enzyme that catalyzes the formation of SAM from L-methionine and ATP. nih.govgoogle.com SAM is a universal methyl group donor in numerous biological reactions. acs.orgresearchgate.net

Research has shown that MATs from various pathogenic bacteria can utilize D-methionine as a substrate, albeit with different efficiencies compared to the natural L-methionine. nih.gov This indicates a degree of flexibility in the active site of these enzymes. Furthermore, studies have identified L-methionine methyl ester as a substrate for MATs from several Gram-negative bacteria. nih.gov The resulting S-adenosylmethionine methyl ester analogue has been shown to be a viable methyl donor for DNA methylation, with rates comparable to those achieved with unmodified SAM. acs.org

The ability of MATs to accept D-methionine and its esterified analogues as substrates opens avenues for designing specific inhibitors or alternative substrates that could modulate bacterial metabolism. nih.gov The following table presents the kinetic parameters for D-methionine as a substrate for MATs from different bacteria.

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Vmax/Km (M-1s-1) | Reference |

| E. coli | D-Methionine | 2.5 ± 0.3 | 0.080 ± 0.001 | 2.5 x 104 | nih.gov |

| N. meningitidis | D-Methionine | 1.17 ± 0.25 | 0.040 ± 0.005 | 2.9 x 104 | nih.gov |

| P. aeruginosa | D-Methionine | 1.7 ± 0.30 | 0.02 ± 0.002 | 3.9 x 103 | nih.gov |

| C. jejuni | D-Methionine | 6.43 ± 0.40 | 0.090 ± 0.002 | 7.1 x 104 | nih.gov |

Interplay with Metal Ion Coordination in Biological Systems

The interaction of amino acids and their derivatives with metal ions is crucial for many biological functions, including enzyme catalysis and structural stability. Methionine and its esters can coordinate with metal ions through their amino, carboxyl, and thioether groups.

Studies have investigated the coordination behavior of methionine methyl ester with various metal ions. For example, palladium(II) complexes with N-thienylidene-L/D-methionine methyl ester have been synthesized and characterized. uva.nl In these complexes, the ligand coordinates to the palladium center, and the resulting structures can be influenced by the stereochemistry of the methionine derivative. uva.nl

The interaction of methionine methyl ester with diorganotin(IV) compounds has also been explored. ajol.info These studies show the formation of 1:1 and 1:2 complexes, and the stability of these complexes is pH-dependent. ajol.info Similarly, the reaction of a palladium(II) complex of methionine methyl ester, [Pd(MME)(H₂O)₂]²⁺, with various biorelevant ligands like amino acids and peptides has been investigated, demonstrating the formation of stable ternary complexes. researchgate.net These interactions are significant as they can influence the biological activity and transport of both the metal ions and the amino acid derivative.

Complex Formation with Diorganotin(IV) Compounds

The coordination of methionine methyl ester with various diorganotin(IV) ions has been a subject of study to understand the formation and stability of the resulting complexes. Research has demonstrated that methionine methyl ester can form stable complexes with diorganotin(IV) compounds such as dimethyltin(IV) (DMT), dibutyltin(IV) (DBT), and diphenyltin(IV) (DPT). ajol.infoajol.info These interactions are significant as diorganotin(IV) derivatives have been explored for their potential as chemotherapeutic agents, and their complexation with biomolecules like amino acid esters is crucial to their mechanism of action. ajol.infonih.gov

Investigations into these complex formation equilibria are typically conducted at controlled temperatures and ionic strengths. For instance, studies have been performed at 25 °C, with the solvent varying based on the solubility of the diorganotin(IV) compound; aqueous solutions are used for dimethyltin(IV), while a 50% dioxane-water mixture is used for the less soluble dibutyltin(IV) and diphenyltin(IV). ajol.infoajol.info

Potentiometric titration is a key technique used to study these interactions. By comparing the titration curves of methionine methyl ester in the presence and absence of a diorganotin(IV) compound, the formation of complex species is indicated by a drop in pH, which signifies the release of a hydrogen ion upon complexation. ajol.info Through this method, it has been established that methionine methyl ester typically forms both 1:1 and 1:2 complexes with diorganotin(IV) moieties. ajol.infoajol.inforesearchgate.net The stability constants of these complexes are calculated using specialized computer programs like MINIQUAD-75, which perform non-linear least-squares analysis of the potentiometric data. ajol.infoajol.info

The resulting models reveal the specific complex species formed and their distribution as a function of pH. For dimethyltin(IV), the data best fit a model that includes the formation of 1:1 (110) and 1:2 (120) complexes, as well as a monohydroxy species (11-1). ajol.info However, for dibutyltin(IV) and diphenyltin(IV), the hydrolyzed 1:1 complex was not detected, likely due to its insolubility in the solvent mixture. ajol.info

The stability of these complexes is a critical factor, and the formation constants provide a quantitative measure of this stability. ajol.info

Table 1: Stability Constants for Diorganotin(IV) Complexes with Methionine Methyl Ester

| Diorganotin(IV) Cation | Stoichiometric Coefficient (pqr) | log β |

| Dimethyltin(IV) | 110 | 9.62 |

| 120 | 17.52 | |

| 11-1 | 5.51 | |

| Dibutyltin(IV) | 110 | 9.49 |

| 120 | 17.75 | |

| Diphenyltin(IV) | 110 | 8.87 |

| 120 | 16.48 | |

| Data sourced from a study on diorganotin(IV) complexes. ajol.info |

Ligand Displacement by DNA Constituents and Other Biomolecules

A key aspect of the biochemical relevance of diorganotin(IV)-methionine methyl ester complexes is their potential interaction with other vital biomolecules, particularly the constituents of DNA. ajol.info The ability of DNA components to displace the coordinated methionine methyl ester ligand from the diorganotin(IV) center is a significant factor in evaluating the potential mechanism of action for these organotin compounds as antitumor agents. ajol.infonih.gov

The displacement reactions are governed by equilibrium principles. By knowing the stability constants of the diorganotin(IV) complexes with both methionine methyl ester and various DNA constituents, the equilibrium constant for the displacement reaction can be calculated. ajol.info This calculation reveals the extent to which DNA, a primary target in cancer therapy, can interact with and bind to the diorganotin(IV) moiety by displacing the original amino acid ester ligand. ajol.infonih.gov

Studies have focused on the displacement of methionine methyl ester from its dimethyltin(IV) complex by several DNA constituents. The results indicate a clear capacity for DNA building blocks to displace the coordinated methionine methyl ester. ajol.info This suggests that if such a complex were to reach the cellular nucleus, the diorganotin(IV) cation could be transferred from the amino acid ester to the nucleic acid, which is a proposed mechanism for the activity of related therapeutic compounds. ajol.infonih.gov

The equilibrium constants for these displacement reactions provide quantitative insight into the favorability of the process. Higher equilibrium constant values signify a greater tendency for the DNA constituent to displace the methionine methyl ester ligand. ajol.info

Table 2: Equilibrium Constants for the Displacement of Coordinated Methionine Methyl Ester from its Dimethyltin(IV) Complex by DNA Constituents

The table shows the calculated equilibrium constants (log Keq) for the reaction where a DNA constituent (B) displaces methionine methyl ester (A) from the [(CH3)2SnA]2+ complex.

| Displacing Ligand (DNA Constituent) | log Keq |

| Inosine | 6.77 |

| Inosine-5'-monophosphate | 7.02 |

| Uracil | 6.70 |

| Uridine | 6.81 |

| Uridine-5'-monophosphate | 7.08 |

| Thymine | 7.42 |

| Thymidine | 7.44 |

| Data derived from equilibrium studies of diorganotin(IV) complexes. ajol.info |

Future Directions and Emerging Research Avenues

Development of Novel Biocatalysts for D-Methionine Methyl Ester Transformations

The generation of optically pure amino acids and their derivatives is crucial for the pharmaceutical and fine chemical industries. Biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and efficient alternative to traditional chemical synthesis. Research is increasingly focused on discovering and engineering novel enzymes capable of acting on D-amino acid derivatives like this compound.

Future research in this area is centered on several key strategies:

Enzyme Discovery and Screening: There is a continuous search for new microorganisms from diverse environments that may harbor enzymes with novel substrate specificities. For instance, D-amino acid oxidases (DAAO), which catalyze the oxidative deamination of D-amino acids, are a major focus. A DAAO from the fungus Fusarium oxysporum has been identified, and its activity on various D-amino acid derivatives is being explored. nih.gov Similarly, a thermostable D-methionine amidase from Brevibacillus borstelensis has been characterized, highlighting the potential for enzymes that act on D-amino acid derivatives. pu-toyama.ac.jp While these enzymes have been tested on D-methionine, future work will involve screening them and other novel enzymes specifically against this compound to assess their hydrolytic or oxidative capabilities.

Directed Evolution and Protein Engineering: Techniques like directed evolution are being employed to tailor the properties of existing enzymes. By introducing mutations, scientists can enhance an enzyme's activity, stability, and selectivity towards non-natural substrates like this compound. For example, the directed evolution of a lipase (B570770) from Pseudomonas aeruginosa has successfully improved its enantioselectivity for chiral esters. uni-duesseldorf.de Similar strategies could be applied to enzymes like chloroperoxidase, which has been shown to catalyze the oxidation of methionine derivatives, to create biocatalysts specifically designed for this compound transformations. cdnsciencepub.com

Enzyme Cascade Systems: Multi-enzyme cascade reactions are being designed for complex biotransformations. A system using four distinct enzymes has been developed to convert D-methionine into its L-isomer. nih.govresearchgate.net This process involves the oxidation of D-methionine to its corresponding α-keto acid by a D-amino acid oxidase, followed by reductive amination to L-methionine. nih.govresearchgate.net Future research could adapt such cascades to utilize this compound as a starting material, potentially leading to the synthesis of novel chiral compounds.

Table 1: Examples of Enzyme Classes with Potential for this compound Transformation

| Enzyme Class | Potential Reaction on this compound | Source Organism Example | Reference |

| D-Amino Acid Oxidase (DAAO) | Oxidative deamination of the amino group | Fusarium oxysporum, Rhodotorula gracilis | nih.govrcsb.org |

| Amidase / Esterase | Hydrolysis of the methyl ester group | Brevibacillus borstelensis | pu-toyama.ac.jp |

| Chloroperoxidase | Oxidation at the sulfur atom | Caldariomyces fumago | cdnsciencepub.com |

| Lipase | Enantioselective hydrolysis of the ester group | Pseudomonas aeruginosa | uni-duesseldorf.de |

Advanced Structural Biology of Enzymes Interacting with this compound

Understanding the three-dimensional structure of enzymes that bind to or act upon this compound is fundamental for rational drug design and catalyst development. High-resolution structural data provides a blueprint for how these enzymes achieve their specificity and can guide protein engineering efforts.

Emerging research in this domain includes:

Crystallography of Enzyme-Ligand Complexes: Solving the crystal structures of enzymes bound to this compound or its analogs is a primary goal. While structures of D-amino acid oxidase (DAAO) in complex with inhibitors like benzoate (B1203000) have been solved, providing insights into the active site, future work aims to capture the enzyme in complex with this compound itself. nih.gov Such structures would reveal the precise molecular interactions—hydrogen bonds, salt bridges, and hydrophobic contacts—that govern substrate recognition and positioning. Similarly, structural studies on L-methionine decarboxylase with L-methionine methyl ester (MME) have elucidated key residues for substrate specificity, which can be compared to understand D-isomer binding. nih.gov

Cryo-Electron Microscopy (Cryo-EM): For large or flexible enzyme complexes that are difficult to crystallize, cryo-EM is becoming an invaluable tool. This technique could be used to study multi-enzyme systems or membrane-associated transporters that interact with this compound.

Investigating Conformational Dynamics: Enzymes are not static entities. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations are being used to study the conformational changes that occur during the catalytic cycle. For example, studies on catechol O-methyltransferase (COMT) show that the enzyme undergoes an "induced-fit" mechanism upon binding its S-adenosylmethionine (SAM) cofactor. researchgate.net Similar investigations into enzymes interacting with this compound would provide a more complete picture of their function, revealing how the protein structure adapts to bind the substrate and facilitate the chemical reaction.

Table 2: Structural Insights into Related Enzyme-Ligand Interactions

| Enzyme | Ligand Studied | Key Active Site Residues | Structural Finding | PDB ID | Reference |

| D-Amino Acid Oxidase | Benzoate (inhibitor) | Arg-283, Tyr-223 | Benzoate held by a salt bridge with Arg-283, parallel to the flavin ring. | 1C0I | rcsb.orgnih.gov |

| L-Methionine Decarboxylase | L-Methionine Methyl Ester (MME) | Gln64, Tyr421 | Gln64 is crucial for substrate specificity; Tyr421 acts as the acid catalyst. | N/A | nih.gov |

| S-Adenosylmethionine Decarboxylase | Methyl ester analogue of S-adenosylmethionine | Phe7, Phe223, Glu247 | Ligand binding involves residues from two β-sheets and induces a specific conformation. | N/A | acs.org |

Computational Modeling and Simulation of this compound Metabolic Pathways

Computational approaches are essential for understanding and predicting the behavior of complex biological systems. In silico models allow researchers to simulate metabolic pathways, predict the effects of enzyme inhibition or genetic modifications, and design novel biosynthetic routes.

Future directions in this area involve:

Metabolic Network Reconstruction: Building comprehensive metabolic models that include pathways involving D-amino acids and their derivatives. While models for the methionine cycle exist, they are primarily focused on L-methionine and its role in producing the universal methyl donor, S-adenosylmethionine (SAM). nih.govnih.gov Future models will need to incorporate enzymes that can process D-isomers, allowing for the simulation of how this compound might be metabolized or how it could perturb existing pathways.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid computational methods can be used to model enzymatic reactions with high accuracy. By treating the active site with quantum mechanics and the rest of the protein with molecular mechanics, researchers can simulate the bond-breaking and bond-forming events of a catalytic reaction. This approach could be used to elucidate the precise mechanism of an enzyme acting on this compound, providing insights that are difficult to obtain experimentally.

Flux Balance Analysis (FBA): FBA is a computational technique used to predict metabolic flux distributions in a genome-scale model. By incorporating reactions involving this compound, FBA could be used to predict its impact on cellular growth and the production of other metabolites in microorganisms. oup.com This could aid in designing engineered microbes for the production of valuable chemicals from this compound. A simulation of DL-methionine production via chemical synthesis has already been developed, providing a framework that could be adapted for biocatalytic processes. scielo.org.co

Exploration of this compound in Non-Mammalian Biological Systems (e.g., plants, specific microorganisms)

While much of the research on D-amino acids has been in the context of mammalian systems, particularly the brain, non-mammalian organisms like plants and microorganisms represent a vast and largely untapped resource for discovering novel metabolic pathways and bioactive compounds related to this compound. mdpi.com

Key research avenues include:

Microbial Metabolism: Many bacteria can utilize D-amino acids as a source of carbon and nitrogen. nih.gov Research has shown that methionine analogues, including esters, can be substrates for bacterial methionine adenosyltransferase (MetK), the enzyme that produces SAM. nih.gov For instance, the methyl ester of L-methionine is a substrate for the MetK enzyme from Neisseria meningitidis. nih.gov Furthermore, some bacterial mutants resistant to methionine analogues like glutamyl-γ-methyl ester show alterations in the metK gene. cambridge.org Future studies will investigate whether this compound can be similarly processed by a range of microorganisms, potentially serving as a precursor for novel S-adenosylmethionine analogues or other bioactive molecules.

Plant Biochemistry: Plants synthesize methionine and utilize its methyl group for a wide array of metabolic products, including pectin (B1162225) methyl esters and chlorophyll (B73375) methyl esters. nih.govnih.gov While the direct metabolism of this compound in plants is not well-documented, research has explored the use of related compounds as potential plant growth regulators. chemimpex.com For example, N-(Purin-6-yl)-D-methionine methyl ester has been synthesized and tested for cytokinin activity. tandfonline.com Future research will likely explore whether this compound or its derivatives can influence plant development or defense pathways.

Role in Microbial Communities: D-amino acids are known to play a role in bacterial cell wall remodeling and signaling within microbial communities. nih.gov The exploration of how this compound might influence these processes, such as biofilm formation or inter-species communication, is an exciting and unexplored area of research.

Q & A